N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a sulfonamide group, and several methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The pyrazole core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex pyrazole-based compounds.
Scientific Research Applications
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Bromo-1H-pyrazole: Another pyrazole derivative with a bromine atom but lacking the additional functional groups present in the target compound.
(4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl methylcarbamate: A related compound with a cyano group and carbamate functionality.
Uniqueness
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential for therapeutic applications compared to simpler pyrazole derivatives.
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1-propylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN5O2S/c1-6-7-20-11(3)14(10(2)17-20)23(21,22)18(4)9-13-12(15)8-16-19(13)5/h8H,6-7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXXTKAPRQLOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(C=NN2C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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